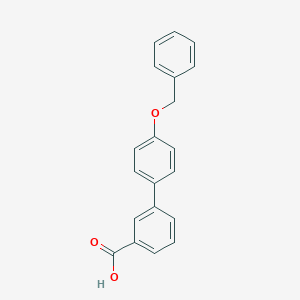

3-(4-Benzyloxyphenyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

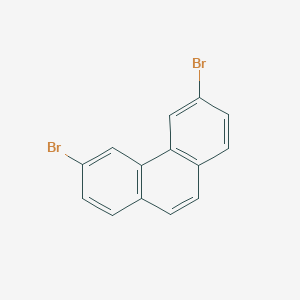

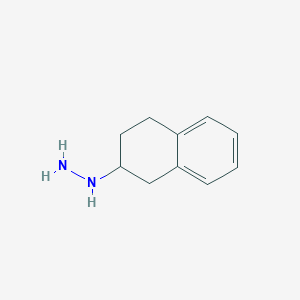

“3-(4-Benzyloxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 167627-37-4 . It has a molecular weight of 304.35 and its IUPAC name is 4’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid .

Synthesis Analysis

The synthesis of a similar compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), has been described in a study . The process involved the use of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 4-benzyloxyphenol, N,N’-dicyclohexylcarbodiimide (DCC), and 4-(dimethylamino)pyridine (DMAP) as a catalyst . These were dissolved in dry dichloromethane and stirred at room temperature under an argon atmosphere for 24 hours .

Molecular Structure Analysis

The molecular structure of “3-(4-Benzyloxyphenyl)benzoic acid” is represented by the linear formula C20H16O3 . The InChI code for this compound is 1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) .

科学的研究の応用

Pharmacological Activity

- Scientific Field : Pharmacology

- Application Summary : 3-Phenoxybenzoic acid derivatives, which include 3-(4-Benzyloxyphenyl)benzoic acid, have been synthesized and studied for their pharmacological activity .

- Results : Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Physical Properties Study

- Scientific Field : Physical Chemistry

- Application Summary : Benzoic acid derivatives, including 3-(4-Benzyloxyphenyl)benzoic acid, display diverse physical properties depending upon the nature and position of the functional groups .

- Methods of Application : The study involved density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

- Results : The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed .

Photocatalysis

- Scientific Field : Environmental Chemistry

- Application Summary : Certain complexes containing benzoic acid derivatives have been used as photocatalysts for the photodecomposition of antibiotics .

- Methods of Application : The study involved the synthesis of the complexes and subsequent testing of their photocatalytic activity .

- Results : One of the complexes exhibited an impressive 91.93% degradation of nitrofurazone (NFZ) within 60 minutes .

Oxidation Reactions

- Scientific Field : Organic Chemistry

- Application Summary : Benzoic acid derivatives have been used in oxidation reactions .

- Results : The results or outcomes obtained were not specified in the source .

Antioxidant and Anti-inflammatory Activity

- Scientific Field : Pharmacology

- Application Summary : Compounds in this series, which include 3-(4-Benzyloxyphenyl)benzoic acid, possess high biological activity and include highly efficacious antioxidant, marginally toxic nonsteroidal anti-inflammatory, anti-allergic, immunomodulating, cardiologic, and antimicrobial drugs .

- Results : The results or outcomes obtained were not specified in the source .

Diabetes Treatment

- Scientific Field : Endocrinology

- Application Summary : 3-Phenoxybenzoic acid derivatives, including 3-(4-Benzyloxyphenyl)benzoic acid, have been synthesized and studied for their potential in treating diabetes .

- Methods of Application : The study involved the synthesis of the compound and subsequent testing for its ability to target peroxisome proliferator-activated receptor (PPAR) and AMP-activated kinase (AMPK), and its antiglycating properties .

- Results : Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Safety And Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is advised to avoid contact with skin and eyes, and not to breathe in the dust .

将来の方向性

While there is limited information on the specific future directions for “3-(4-Benzyloxyphenyl)benzoic acid”, research into benzoic acid derivatives continues to be a field of interest. For instance, the synthesis and characterization of novel liquid crystal compounds such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) have been reported . This suggests potential applications in various industrial fields and basic science .

特性

IUPAC Name |

3-(4-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCBOVATTIAKOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602440 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzyloxyphenyl)benzoic acid | |

CAS RN |

167627-37-4 |

Source

|

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B169161.png)